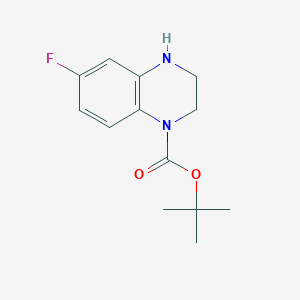![molecular formula C46H29N3O B13673412 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine is a complex organic compound that has garnered significant interest in the field of material science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and subsequent functionalization. One common method involves the Suzuki cross-coupling reaction, which is used to introduce various functional groups onto the spiro core . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
化学反応の分析
Types of Reactions
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced spiro compounds.
科学的研究の応用
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices
作用機序
The mechanism by which 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine exerts its effects is primarily related to its electronic properties. The spiro structure provides a rigid and stable framework, which enhances its photophysical properties. The compound can efficiently transport charge carriers, making it an excellent hole-transporting material in optoelectronic devices. Additionally, its ability to undergo various chemical modifications allows for fine-tuning of its electronic and optical properties .
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,9’-xanthene] derivatives: These compounds share the spiro core structure and exhibit similar electronic properties.
Diketopyrrolopyrrole-based compounds: Known for their excellent optoelectronic properties and used in similar applications
Uniqueness
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine stands out due to its unique combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination provides enhanced stability, rigidity, and electronic properties, making it particularly suitable for high-performance optoelectronic applications .
特性
分子式 |
C46H29N3O |
|---|---|
分子量 |
639.7 g/mol |
IUPAC名 |
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine |
InChI |
InChI=1S/C46H29N3O/c1-3-13-30(14-4-1)31-23-25-33(26-24-31)44-47-43(32-15-5-2-6-16-32)48-45(49-44)34-27-28-42-40(29-34)46(39-21-11-12-22-41(39)50-42)37-19-9-7-17-35(37)36-18-8-10-20-38(36)46/h1-29H |
InChIキー |
KBXCPDFDDATYAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC6=C(C=C5)OC7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


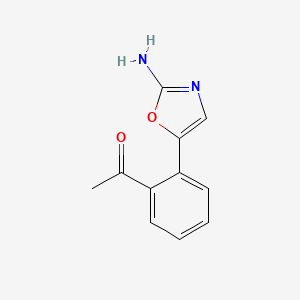
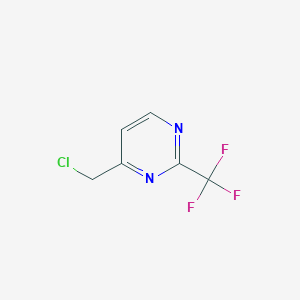
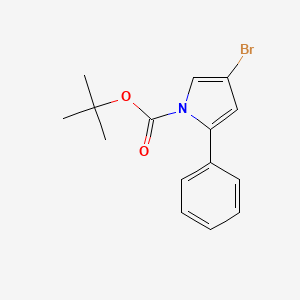
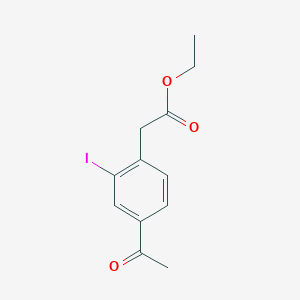
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
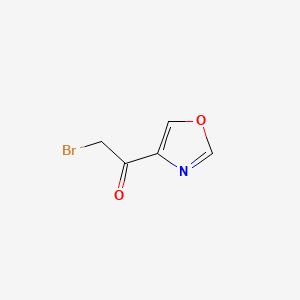
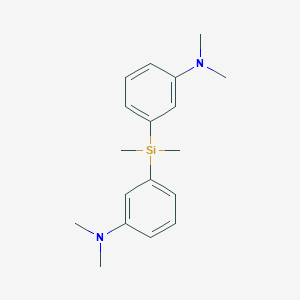
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
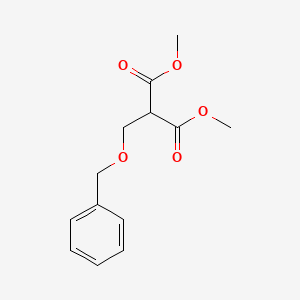
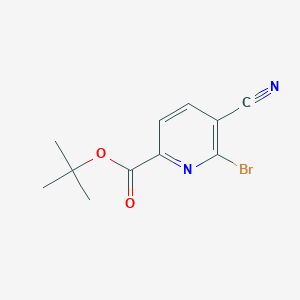
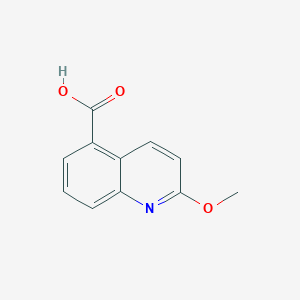
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)

